![molecular formula C11H16N2O5 B2679776 Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid CAS No. 926649-64-1](/img/structure/B2679776.png)
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
説明
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid (hereafter referred to as Compound 1) is a bicyclic γ-amino acid with a rigid pyrrolo[3,4-d]isoxazole scaffold. Its structure includes a tert-butoxycarbonyl (Boc) group at the 5-position and a free carboxylic acid at the 3-position (Fig. 1). This constrained geometry stabilizes α-turn conformations in peptides, a rare structural motif critical for mimicking bioactive protein sites .
特性
IUPAC Name |
(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJYQIQKJTMJM-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3, leading to the formation of substituted isoxazoles . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like KMnO4 or H2O2.
Reduction: Reduction of functional groups using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Catalysts: AuCl3, CuCl
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Drug Development
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-tetrahydro-3Ah-pyrrolo[3,4-D]isoxazole-3-carboxylic acid has been investigated for its potential as a building block in the synthesis of bioactive molecules. Its structural similarity to known pharmacophores allows it to serve as a precursor in the design of new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer activity. A study demonstrated that specific modifications to the isoxazole ring enhance cytotoxicity against cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Peptidomimetics
The compound's ability to mimic peptide structures makes it valuable in the development of peptidomimetics—molecules designed to replicate the biological activity of peptides while offering improved stability and bioavailability.
Table 1: Comparison of Peptidomimetics Derived from this compound
Peptidomimetic | Biological Activity | Reference |
---|---|---|
Compound A | Antiviral | |
Compound B | Anticancer | |
Compound C | Antimicrobial |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in various reactions leading to complex organic molecules. Its functional groups allow for diverse chemical transformations.
Case Study: Synthesis of Novel Antibiotics
A synthetic route involving this compound has been employed to create a series of novel antibiotics. The strategy included coupling reactions that capitalize on its carboxylic acid functionality to form amide bonds with amino groups from other compounds.
作用機序
The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
Compound 1 is part of a broader class of bicyclic pyrrolo-isoxazole derivatives. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact: The 5-Boc group in Compound 1 enhances proteolytic stability and lipophilicity compared to hydroxylated analogues like HIP-B, improving membrane permeability for intracellular targets . Carboxylic Acid vs. Ester: The free 3-COOH in Compound 1 facilitates ionic interactions in peptide backbones, whereas ester derivatives (e.g., ethyl 4,6-dioxo-...) may act as prodrugs . Hydroxyl Groups: HIP-B’s 3-hydroxy and 6-COOH groups enable selective inhibition of excitatory amino acid transporters (EAATs), distinguishing its mechanism from Compound 1’s structural role .
- Functional Divergence: Compound 1 stabilizes α-turns, enabling peptide mimicry of bioactive conformations .
Pharmacological Analogues Targeting Neurotransmitter Transporters
HIP-A and HIP-B:
- Therapeutic Potential: HIP-B demonstrates neuroprotection by inhibiting pathological glutamate release during ischemic stress .
Contrast with Compound 1:
- Compound 1 lacks direct transporter modulation activity but offers a scaffold for designing peptidomimetics targeting protein-protein interactions .
生物活性
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is a complex organic compound characterized by its unique pyrrolo[3,4-D]isoxazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for pharmaceutical agents.
- Molecular Formula : C11H16N2O5
- Molar Mass : 256.26 g/mol
- CAS Number : 926649-64-1
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and reactivity. The pyrrolo[3,4-D]isoxazole framework contributes to its biological activity by allowing interactions with various molecular targets.
This compound exhibits potential as an enzyme inhibitor or activator. Its interactions with specific enzymes and receptors are crucial for modulating cellular signaling pathways. The unique structural modifications can significantly influence its biological efficacy and specificity.
Enzyme Interaction Studies
Research indicates that compounds with similar structural motifs often interact with enzymes involved in critical biochemical pathways. Binding affinity studies using techniques such as surface plasmon resonance and isothermal titration calorimetry are essential for elucidating the pharmacodynamics of this compound.
Table 1: Potential Biological Targets
Target | Type of Interaction | Biological Relevance |
---|---|---|
Enzymes | Inhibition/Activation | Modulation of metabolic pathways |
Receptors | Binding | Influence on signal transduction |
Protein Kinases | Inhibition | Regulation of cell proliferation |
Case Studies and Research Findings
-
Inhibition of Protein Kinases :
- A study demonstrated that derivatives of pyrrolo[3,4-D]isoxazole compounds effectively inhibited specific protein kinases involved in cancer cell proliferation. The study highlighted the importance of the isoxazole ring in mediating these interactions.
-
Anti-inflammatory Properties :
- Another research effort explored the anti-inflammatory potential of similar compounds, suggesting that modifications to the pyrrolo structure could enhance their therapeutic effects in inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary findings indicated that compounds related to this compound exhibited neuroprotective properties in vitro, potentially offering new avenues for treating neurodegenerative disorders.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. Methods may include microwave-assisted synthesis to improve yields and reduce reaction times.
Table 2: Synthesis Overview
Step | Reaction Type | Yield (%) |
---|---|---|
Step 1 | Nucleophilic substitution | 70 |
Step 2 | Cyclization | 65 |
Step 3 | Deprotection | 80 |
Q & A
Q. What are the key synthetic strategies for preparing Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3aH-Pyrrolo[3,4-d]Isoxazole-3-Carboxylic Acid?
The compound is typically synthesized via cyclization reactions involving Boc-protected intermediates. A common approach involves coupling isoxazole precursors with pyrrolidine derivatives under mild acidic conditions. For example, tert-butoxycarbonyl (Boc) protection is critical to stabilize reactive amines during cyclization . Optimization of solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., Pd or Ru-based) can improve yields .
Q. How is the stereochemical configuration (cis vs. trans) of the pyrrolo-isoxazole ring system confirmed?
X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity of protons in the fused ring system. For instance, coupling constants (J values) between H4 and H5 in the pyrrolidine ring (>8 Hz) often indicate cis stereochemistry .
Q. What purification techniques are recommended for isolating this compound?
Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves diastereomers. Flash chromatography using silica gel (ethyl acetate/hexane gradients) is effective for bulk purification .
Advanced Research Questions
Q. How can contradictory NMR data arising from Boc-group rotamers be resolved?
Dynamic NMR experiments at variable temperatures (e.g., 25°C to −40°C) can coalesce split peaks caused by Boc-group rotation. Alternatively, DFT calculations predict chemical shifts for rotameric states, aiding spectral interpretation .
Q. What methodologies are effective for assessing the compound’s stability under physiological conditions?
Accelerated stability studies in PBS (pH 7.4) at 37°C, monitored via LC-MS, identify degradation products (e.g., Boc deprotection or ring-opening). Mass loss >5% over 72 hours suggests a need for formulation optimization .
Q. How can the compound’s bioactivity be evaluated against enzymatic targets (e.g., kinases or proteases)?
Use fluorescence-based assays (e.g., FRET substrates) or SPR (surface plasmon resonance) to measure binding affinity (Kd). For example, IC50 values below 1 μM in kinase inhibition assays indicate high potency .
Q. What strategies mitigate low yields in large-scale synthesis of the pyrrolo-isoxazole core?
Flow chemistry with immobilized catalysts (e.g., Pd/C) enhances reproducibility. Microwave-assisted synthesis reduces reaction times and minimizes side-product formation .
Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. This predicts regioselectivity in electrophilic substitutions or cycloadditions .
Methodological Considerations
Q. What analytical techniques are critical for characterizing intermediates during synthesis?
Q. How should researchers address discrepancies in reported melting points or solubility data?
Cross-validate with differential scanning calorimetry (DSC) and polarized light microscopy to confirm polymorphic forms. Solubility studies in DMSO/PBS mixtures (0.1–10 mg/mL) clarify formulation challenges .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。